3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
CAS No.: 919300-11-1
Cat. No.: VC2723990
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919300-11-1 |
---|---|
Molecular Formula | C9H7F3N2O2 |
Molecular Weight | 232.16 g/mol |
IUPAC Name | 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine |
Standard InChI | InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2 |
Standard InChI Key | JYISOWSIMSVXSV-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F |
Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Chemical Identity
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is formally identified with the following parameters:
Parameter | Value |
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Common Name | 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine |
Formal Name | Azetidine, 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)- |
CAS Registry Number | 919300-11-1 |
Molecular Formula | C₉H₇F₃N₂O₂ |
Molecular Weight | 232.159 g/mol |
Exact Mass | 232.046 |
Table 1: Chemical identity of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .
Physicochemical Properties
The compound exhibits physicochemical properties that make it potentially valuable for drug development:
Property | Value |
---|---|
Polar Surface Area (PSA) | 49.06 Ų |
LogP | 2.777 |
Appearance | Not specified, likely a crystalline solid |
Purity (Commercial) | 95% (typical) |
Table 2: Physicochemical properties of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .
The moderate LogP value (2.777) suggests a balanced lipophilicity profile that may contribute to favorable membrane permeability. The PSA value of 49.06 Ų is below the generally accepted threshold of 140 Ų for compounds with good oral bioavailability, suggesting potential utility in orally administered drug formulations .
Structural Characteristics and Conformational Analysis
Molecular Structure
Synthetic Approaches and Methodology
Specific Synthetic Pathways
A plausible synthetic route could involve the reaction of 3,3-difluoroazetidine (CAS: 679431-52-8) with 2-fluoro-4-nitrophenyl derivatives under appropriate conditions. The difluoroazetidine component serves as a key building block in this approach .
Applications in Medicinal Chemistry
Pharmacological Significance of Fluorinated Heterocycles
Fluorinated heterocycles have emerged as important scaffolds in medicinal chemistry due to their unique properties:
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Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites
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Improved binding interactions: Fluorine can participate in hydrogen-bond-like interactions
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Modulated lipophilicity: Strategic fluorination can optimize lipophilicity profiles
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Conformational control: Fluorine substituents influence molecular conformation
Structure-Activity Relationship Considerations
Impact of Fluorine Substitution
The strategic positioning of fluorine atoms in 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine likely influences its biological activity profile in several ways:
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The geminal difluoro substitution at the 3-position of the azetidine ring may:
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Increase the ring's conformational rigidity
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Enhance metabolic stability by protecting against oxidative metabolism
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Modify the electronic properties of the nitrogen atom
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The fluorine atom at the 2-position of the phenyl ring can:
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Influence the electronic distribution of the aromatic system
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Potentially engage in intramolecular interactions with the nitro group
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Block metabolic oxidation at this position
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The combined effect of the three fluorine atoms likely creates a unique electronic profile that could influence interactions with biological targets .
Comparison with Related Compounds
When comparing 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine with structurally related compounds, several trends emerge:
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Compared to non-fluorinated analogs, fluorinated azetidines generally demonstrate:
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Increased metabolic stability
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Altered pKa values of proximal functional groups
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Modified conformational preferences
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The nitrophenyl moiety serves as an important pharmacophore in many bioactive compounds, often engaging in interactions with binding site residues through hydrogen bonding, π-stacking, or electrostatic interactions .
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The combination of a rigid azetidine scaffold with a nitrophenyl group creates a molecular architecture that may be well-suited for targeting specific binding pockets in enzymes or receptors .
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Table 3: Hazard statements associated with 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .
Precautionary Measures
Appropriate precautionary measures should be implemented when working with this compound:
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 4: Precautionary statements for handling 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .
These safety considerations are consistent with the compound's structural features. The nitro group and fluorinated moieties can contribute to irritant properties, necessitating appropriate handling protocols in laboratory settings.
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